N-[(4-pyridin-4-ylphenyl)methyl]-4-(trifluoromethyl)oxane-4-carboxamide
Description
N-[(4-pyridin-4-ylphenyl)methyl]-4-(trifluoromethyl)oxane-4-carboxamide is a complex organic compound that features a pyridine ring, a phenyl group, and a trifluoromethyl-substituted oxane ring
Properties
IUPAC Name |
N-[(4-pyridin-4-ylphenyl)methyl]-4-(trifluoromethyl)oxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O2/c20-19(21,22)18(7-11-26-12-8-18)17(25)24-13-14-1-3-15(4-2-14)16-5-9-23-10-6-16/h1-6,9-10H,7-8,11-13H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZYVWTQWLDGFIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C(=O)NCC2=CC=C(C=C2)C3=CC=NC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-pyridin-4-ylphenyl)methyl]-4-(trifluoromethyl)oxane-4-carboxamide typically involves multiple steps, including the formation of the pyridine and phenyl intermediates, followed by their coupling and subsequent functionalization. One common method involves the Suzuki-Miyaura coupling reaction, which is known for its mild reaction conditions and high efficiency in forming carbon-carbon bonds . The reaction conditions often include the use of palladium catalysts, boron reagents, and base in an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost, yield, and safety. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(4-pyridin-4-ylphenyl)methyl]-4-(trifluoromethyl)oxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
N-[(4-pyridin-4-ylphenyl)methyl]-4-(trifluoromethyl)oxane-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of N-[(4-pyridin-4-ylphenyl)methyl]-4-(trifluoromethyl)oxane-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, its anti-angiogenic activity may be due to its ability to inhibit the formation of new blood vessels by interfering with signaling pathways involved in angiogenesis . Additionally, its DNA cleavage activity may involve the generation of reactive oxygen species that cause DNA strand breaks .
Comparison with Similar Compounds
N-[(4-pyridin-4-ylphenyl)methyl]-4-(trifluoromethyl)oxane-4-carboxamide can be compared with other similar compounds, such as:
N-(pyridin-4-yl)pyridin-4-amine: Similar in having a pyridine ring but differs in its functional groups and overall structure.
N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide: Similar in having a carboxamide group but differs in its ring structures and substituents.
The uniqueness of this compound lies in its combination of a trifluoromethyl-substituted oxane ring with a pyridine-phenyl linkage, which imparts distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
